molecular formula C14H19NO4 B1325507 8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid CAS No. 898784-64-0

8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid

Cat. No.: B1325507
CAS No.: 898784-64-0
M. Wt: 265.3 g/mol
InChI Key: UNEXCRAJKGOZCN-UHFFFAOYSA-N
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Description

8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid is an organic compound that features a pyridine ring substituted with a methoxy group at the 6-position and an oxooctanoic acid chain at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid typically involves the following steps:

    Formation of the Pyridine Ring: The starting material, 6-methoxypyridine, is prepared through the methoxylation of pyridine.

    Introduction of the Oxooctanoic Acid Chain: The oxooctanoic acid chain is introduced via a multi-step process involving the formation of intermediates such as esters or amides, followed by hydrolysis and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 8-(6-Hydroxypyridin-3-yl)-8-oxooctanoic acid.

    Reduction: Formation of 8-(6-Methoxypyridin-3-yl)-8-hydroxyoctanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and oxo groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-3-pyridinylboronic acid
  • 6-Methoxypyridine-3-carboxylic acid
  • 8-Oxooctanoic acid

Uniqueness

8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid is unique due to the presence of both a methoxypyridine ring and an oxooctanoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

8-(6-methoxypyridin-3-yl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-19-13-9-8-11(10-15-13)12(16)6-4-2-3-5-7-14(17)18/h8-10H,2-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEXCRAJKGOZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642132
Record name 8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-64-0
Record name 6-Methoxy-η-oxo-3-pyridineoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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